2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-methylsulfanyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-11-5-4-8-6(12-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJOTBLZNGILSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole typically involves:
- Formation of the thiazole ring via cyclocondensation reactions.
- Introduction of the 1,3-dioxolane group as a cyclic acetal protecting group on an aldehyde precursor.
- Incorporation of the methylsulfanyl (–SCH3) substituent, usually through reactions involving alkylthio leaving groups.
Preparation of the 1,3-Dioxolane Substituent
The 1,3-dioxolane group is commonly introduced via acetalization of an aldehyde with ethylene glycol or related diols under acidic conditions. This forms a stable 5-membered cyclic acetal protecting group.
- The aldehyde precursor can be converted into the 1,3-dioxolan-2-yl moiety by reaction with ethylene glycol in the presence of an acid catalyst such as formic acid or hydrochloric acid.
- This acetal serves as a protected aldehyde intermediate that can be used in subsequent thiazole ring formation steps.
Thiazole Ring Formation via Cyclocondensation
The thiazole ring is constructed through cyclocondensation reactions involving α-halo carbonyl compounds and thiourea or related sulfur-containing reagents:
- An α-bromoacetyl derivative bearing the 1,3-dioxolane substituent is reacted with a sulfur source such as thiourea or a methylthio-substituted precursor.
- The reaction is typically carried out in solvents like acetic acid, acetone, or aqueous alkanols (ethanol, methanol) at temperatures ranging from room temperature to reflux (approximately 25–100°C).
- Acidic conditions (organic acids like acetic acid or inorganic acids such as hydrochloric acid) catalyze the cyclization and promote ring closure.
Introduction of the Methylsulfanyl Group
The methylsulfanyl substituent at the 5-position of the thiazole ring can be introduced by:
- Using a leaving group such as methylthio (–SCH3) during the cyclization step.
- The precursor amine or α-bromo carbonyl compound reacts with a methylthio-containing reagent to install the methylsulfanyl substituent concomitantly with thiazole ring formation.
Representative Preparation Process (Based on Patent EP0055625B1)
A documented process involves the following key steps:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Generation of aldehyde precursor | The aldehyde is preferably generated in situ from a cyclic acetal such as 1,3-dioxolan-2-yl derivative. |
| 2 | Acetal hydrolysis | Hydrolysis of the acetal using inorganic acid (e.g., 2N HCl) or organic acid (e.g., formic acid) in the presence of an acid addition salt of dimethylamine (e.g., dimethylamine hydrochloride). |
| 3 | Cyclocondensation and reduction | Treatment of the aldehyde with dimethylamine and a reducing agent under controlled temperature (10–100°C, preferably 50–100°C) in aqueous alkanol solvents (ethanol, methanol), aqueous dioxan, or aqueous tetrahydrofuran. |
| 4 | Introduction of methylthio substituent | Reaction of the amine intermediate with a compound containing a methylthio leaving group to form the methylsulfanyl-substituted thiazole ring. |
This process allows the preparation of the target compound with the 1,3-dioxolane ring intact and the methylsulfanyl group installed at the 5-position of the thiazole ring.
Reaction Conditions and Solvent Effects
| Parameter | Typical Range/Choice | Effect on Reaction |
|---|---|---|
| Temperature | 10°C to 100°C (preferably 50–100°C) | Higher temperatures favor cyclization and reduction steps. |
| Solvents | Aqueous ethanol, methanol, dioxan, tetrahydrofuran | Solvent polarity and protic nature influence reaction rates and selectivity. |
| Acid Catalysts | Organic acids (acetic acid, formic acid), inorganic acids (HCl) | Catalyze acetal hydrolysis and cyclocondensation. |
| Reducing Agents | Not specified in detail, but reduction follows acetal hydrolysis | Facilitate conversion of intermediates to final thiazole product. |
Summary Table of Key Reagents and Conditions
| Reagent/Intermediate | Role | Typical Conditions |
|---|---|---|
| 1,3-Dioxolane acetal (aldehyde precursor) | Source of 1,3-dioxolane substituent | Acidic hydrolysis to release aldehyde |
| Dimethylamine hydrochloride | Provides dimethylamine for reaction | Present during hydrolysis and reduction |
| Methylthio-containing compound | Source of methylsulfanyl substituent | Reacts with amine intermediate to form thiazole |
| Acid catalysts (HCl, acetic acid) | Catalyze hydrolysis and cyclization | Used in aqueous or mixed solvents |
| Solvents (ethanol, methanol, dioxan) | Medium for reaction | Influence solubility and reaction kinetics |
Research Findings and Considerations
- The use of cyclic acetals such as 1,3-dioxolan-2-yl groups as aldehyde precursors provides stability during synthesis and allows controlled release of aldehyde functionality under acidic conditions.
- The methylsulfanyl group introduction via alkylthio leaving groups is efficient and compatible with the thiazole ring formation mechanism.
- Reaction conditions must be carefully controlled to avoid decomposition of sensitive intermediates and to maximize yield.
- The process is adaptable to various solvents and acid catalysts, allowing optimization for scale-up and industrial application.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dioxolane ring or the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the dioxolane or thiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Materials Science Applications
- Biodegradable Polymers :
- Drug Delivery Systems :
Agricultural Chemistry Applications
- Pesticide Development :
- Plant Growth Regulators :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The dioxolane and thiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(1,3-Dioxolan-2-yl)-1,3-thiazole
- Structure : Lacks the methylsulfanyl group at position 4.
- Properties : Simpler electronic profile due to absence of sulfur-containing substituents. Used in lithiation reactions to generate polyfunctionalized thiazoles .
- Key Difference : The methylsulfanyl group in the target compound increases steric bulk and may reduce reactivity in electrophilic substitutions compared to unsubstituted derivatives .
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)-1,3-thiazole
- Structure : Tributylstannyl group replaces methylsulfanyl.
- Applications : Used in Stille cross-coupling reactions for C–C bond formation. The target compound’s methylsulfanyl group lacks such coupling utility but offers better stability and lower toxicity .
2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole
- Structure : Bromine atom at position 2 instead of methylsulfanyl.
- Reactivity : Bromine facilitates halogen dance reactions and lithiation, enabling access to 4,5-difunctional thiazoles. Methylsulfanyl derivatives are less reactive in these pathways but may exhibit superior stability in acidic/basic conditions .
Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole)
- Structure : Bulky aryl and hydrazone substituents.
- Activity : Demonstrated anticandidal (MIC = 250 µg/mL) and anticancer (IC50 = 125 µg/mL) activity. The target compound’s simpler substituents may limit direct bioactivity but enhance its role as a synthetic intermediate .
4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)thiazole Derivatives
- Structure : Fluorophenyl and triazole substituents.
- Properties: Improved planarity and crystallinity due to halogen interactions.
Physical and Electronic Properties
*Estimated values based on analogous structures.
Biological Activity
2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole is a synthetic organic compound characterized by its unique structural features, including a dioxolane ring and a thiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The chemical formula for this compound is CHN OS, with a molecular weight of approximately 203.29 g/mol. The compound's structure allows for various chemical reactions, which can influence its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | CHN OS |
| Molecular Weight | 203.29 g/mol |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)-5-methylsulfanyl-1,3-thiazole |
| Appearance | Liquid |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-1,3-dioxolane with 2-mercapto-1,3-thiazole under basic conditions. This process utilizes a nucleophilic substitution mechanism, leading to the formation of the desired product. Optimization of reaction conditions is essential for maximizing yield and purity.
Antimicrobial Properties
Research indicates that compounds containing dioxolane and thiazole moieties exhibit significant antimicrobial activities. For instance, studies on similar dioxolane derivatives have shown promising antibacterial effects against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1,3-Dioxolane Derivative A | S. aureus | 625 - 1250 |
| 1,3-Dioxolane Derivative B | P. aeruginosa | 625 |
| 2-(1,3-Dioxolan-2-yl)-... | C. albicans | Not specified |
Cytotoxicity Studies
The cytotoxic effects of thiazole derivatives have been explored using various cancer cell lines. For example, certain thiazole compounds demonstrated moderate antiproliferative activity against renal cell lines with inhibition rates reaching up to 79.23% . This suggests that the thiazole component may enhance the cytotoxic potential of the compound.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Thiazole A | UO-31 | 48.12 |
| Thiazole B | RXF 393 | 79.23 |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The functional groups present in the compound facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets .
Case Studies
- Antifungal Activity : A study involving various dioxolane derivatives found that most exhibited significant antifungal activity against Candida albicans, highlighting the potential of these compounds in treating fungal infections .
- Cytotoxic Evaluation : Another investigation into thiazole derivatives revealed that modifications to the thiazole ring could significantly alter cytotoxicity profiles against cancer cell lines, emphasizing the importance of structural variations in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(1,3-Dioxolan-2-yl)-5-(methylsulfanyl)-1,3-thiazole?
- Methodology : The synthesis typically involves multi-step heterocyclic chemistry. A common approach is to:
Form the thiazole core : Start with a thiazole precursor, such as 2-amino-5-mercapto-1,3-thiazole, and introduce substituents via nucleophilic substitution or coupling reactions.
Introduce the dioxolane group : Use a protected glycolaldehyde derivative (e.g., 1,3-dioxolane-2-carboxaldehyde) in a condensation reaction under acidic or basic conditions .
Functionalize the methylsulfanyl group : Alkylation of the thiol group using methyl iodide or methyl tosylate in the presence of a base (e.g., K₂CO₃) .
- Validation : Confirm purity via TLC and characterize intermediates using / NMR, IR spectroscopy, and elemental analysis .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- Spectroscopy : NMR (to confirm methylsulfanyl and dioxolane proton environments) and NMR (to verify thiazole ring carbons and dioxolane oxygen linkages) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the methylsulfanyl group may engage in hydrophobic interactions, while the dioxolane oxygen atoms participate in hydrogen bonding .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The thiazole ring’s electron-deficient nature may drive reactivity .
- Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?
- Approach :
- Refinement Protocols : Use SHELX software (SHELXL) to iteratively adjust parameters like thermal displacement factors and occupancy rates. For example, if S···S contacts deviate from expected van der Waals radii (3.60 Å), check for twinning or disorder .
- Validation Tools : Cross-reference with Cambridge Structural Database (CSD) entries for similar thiazole derivatives to identify anomalies .
- Case Study : In a related dithiolan-4-one compound, S···I interactions (3.435 Å) were validated via Hirshfeld surface analysis to confirm non-covalent interactions .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Experimental Design :
- Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while bases like KOH improve nucleophilic substitution efficiency .
- Catalyst Selection : Copper(I) catalysts (e.g., CuI) accelerate thiol-alkyne "click" reactions for dioxolane attachment .
- Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
- Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates .
Q. What are the challenges in analyzing intermolecular interactions in solid-state structures of this compound?
- Key Issues :
- Stacking Interactions : The planar thiazole ring may form π-π stacked columns, but methylsulfanyl groups can introduce steric hindrance, reducing overlap .
- Weak Interactions : S···S and S···I contacts (<3.60 Å) contribute to crystal packing but require high-resolution data (θ > 25°) for accurate modeling .
- Solutions : Use synchrotron radiation for enhanced data quality and apply Hirshfeld surface analysis to quantify interaction contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
